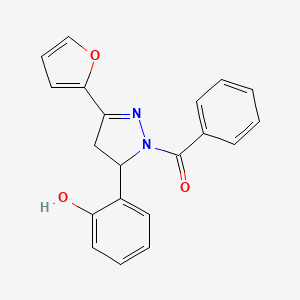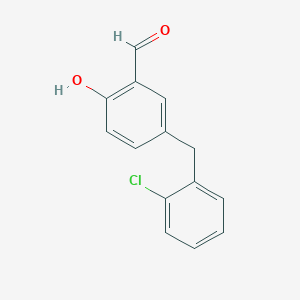
5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde” likely contains a benzyl group (a benzene ring attached to a CH2 group) and an aldehyde group (a carbonyl group attached to a hydrogen atom). The “2-Chloro” indicates the presence of a chlorine atom .
Synthesis Analysis
While specific synthesis methods for “5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde” were not found, related compounds are often synthesized through reactions involving nucleophilic substitution, reduction, or condensation .Molecular Structure Analysis
The molecular structure of “5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde” likely includes a benzene ring, a chlorine atom, and an aldehyde group .Chemical Reactions Analysis
The compound may undergo reactions typical of aromatic compounds, chlorides, and aldehydes. This could include electrophilic aromatic substitution, nucleophilic acyl substitution, and oxidation-reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde” would depend on its specific structure. Related compounds often have properties such as being colorless to slightly yellow liquids, having a pungent, aromatic odor, and being slightly soluble in water .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Antibacterial Resistance Targeting
Chemical Synthesis and Derivatives
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
It’s known that many aromatic compounds, including indole derivatives, exhibit a range of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities often result from the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
For instance, indole derivatives have been found to affect several pathways, contributing to their diverse biological and clinical applications .
Result of Action
Given the diverse biological activities associated with aromatic compounds, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-4-2-1-3-11(13)7-10-5-6-14(17)12(8-10)9-16/h1-6,8-9,17H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMULYCYANQIZED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC(=C(C=C2)O)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chlorobenzyl)-2-hydroxybenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloropropanoate](/img/structure/B2389474.png)
![1-methyl-4-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2389475.png)
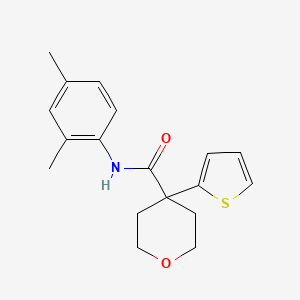
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)thiophene-2-sulfonamide](/img/structure/B2389479.png)
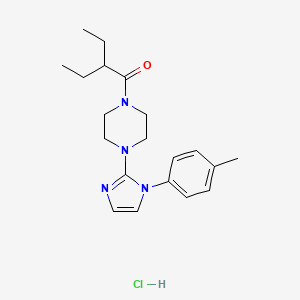
![2-(2,4-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2389483.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2389484.png)
![3-(3,3-diphenylpropanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2389488.png)
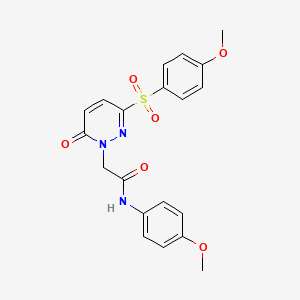
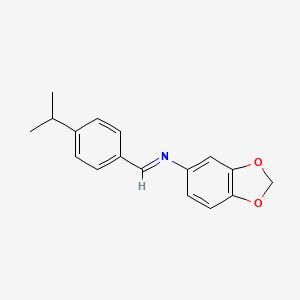
![2-(butylthio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2389493.png)

